(3Z)-1-benzyl-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core fused with an indole moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol under reflux conditions, using a heterogeneous Lewis acid catalyst such as cross-linked poly(4-vinylpyridine) supported BF3 . This method is efficient, inexpensive, and allows for easy removal of the catalyst by simple filtration.
Industrial Production Methods
In industrial settings, the production of quinazolinone derivatives often employs green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts has been explored for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones . This method offers advantages such as high yields, mild reaction conditions, and recyclability of the ionic liquids, making it an environmentally benign procedure.
Chemical Reactions Analysis
Types of Reactions
2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the quinazolinone core.
Major Products
The major products formed from these reactions include a variety of substituted quinazolinones and dihydroquinazolinones, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of enzymes such as myeloperoxidase, which plays a role in oxidative stress and inflammation . By binding to the active site of these enzymes, the compound prevents the formation of reactive oxygen species, thereby exerting its antioxidant and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: A simpler derivative that lacks the indole moiety but shares the quinazolinone core.
Quinazolin-4(3H)-one: Another related compound with a similar core structure but different substituents.
Benzoxazinone Derivatives: Compounds that feature a benzoxazinone moiety fused with various functional groups.
Uniqueness
What sets 2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE apart from these similar compounds is the presence of both the indole and quinazolinone moieties in its structure. This unique combination contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H17N3O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C24H17N3O2/c28-23-18-11-4-6-12-20(18)25-22(26-23)14-19-17-10-5-7-13-21(17)27(24(19)29)15-16-8-2-1-3-9-16/h1-14H,15H2,(H,25,26,28)/b19-14- |
InChI Key |
OVOYCOFZUUQZPC-RGEXLXHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/C4=NC5=CC=CC=C5C(=O)N4)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC4=NC5=CC=CC=C5C(=O)N4)C2=O |
Origin of Product |
United States |
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